molecular formula C20H24FN3O2S B2410283 N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 946303-81-7

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2410283
CAS No.: 946303-81-7
M. Wt: 389.49
InChI Key: VRXUZOBOARPVID-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O2S and its molecular weight is 389.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(3-fluorophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2S/c21-16-6-5-7-17(12-16)23-20(26)19(25)22-13-18(15-8-11-27-14-15)24-9-3-1-2-4-10-24/h5-8,11-12,14,18H,1-4,9-10,13H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXUZOBOARPVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3SC_{17}H_{22}N_{4}O_{3}S, with a molecular weight of 362.4 g/mol. The structure includes an azepane ring, a thiophene moiety, and a fluorinated aromatic ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H22N4O3S
Molecular Weight362.4 g/mol
CAS Number946201-32-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system (CNS). It has been identified as an inhibitor of Glycine Transporter 1 (GlyT1), which plays a significant role in neurotransmission and synaptic plasticity. The introduction of the azepane moiety has been shown to enhance its potency compared to similar compounds, with reported IC50 values around 37 nM .

Pharmacological Studies

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Notably, favorable brain-plasma ratios have been observed, indicating good CNS penetration, which is crucial for compounds targeting neurological disorders.

Case Study: GlyT1 Inhibition

In a study assessing various GlyT1 inhibitors, the compound demonstrated significant inhibition properties with an IC50 value of 37 nM . This study highlights the potential therapeutic applications in treating conditions such as schizophrenia and other neuropsychiatric disorders where glycine modulation may be beneficial.

Additional Research Findings

Research has also explored the synthesis and optimization of this compound. The synthetic routes involve multi-step organic reactions, including:

  • Formation of the Azepane Ring : Achieved through cyclization reactions.
  • Introduction of the Thiophene Moiety : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Fluorinated Aromatic Ring : Accomplished via electrophilic aromatic substitution.
  • Oxalamide Formation : Finalized through condensation reactions between amines and oxalyl chloride.

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

ActivityDescription
GlyT1 InhibitionPotent inhibitor with IC50 = 37 nM
CNS PenetrationFavorable brain-plasma ratios observed
Potential ApplicationsTreatment for neuropsychiatric disorders

Q & A

Basic Research Questions

What are the key structural features of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluorophenyl)oxalamide, and how do they influence its physicochemical properties?

Answer:
The compound contains three critical moieties:

  • Azepane (7-membered nitrogen ring): Enhances solubility in polar solvents due to its basic tertiary amine group and contributes to conformational flexibility .
  • Thiophen-3-yl group: Introduces π-π stacking potential and influences electronic properties, which may affect binding to aromatic biological targets (e.g., enzymes or receptors) .
  • 3-Fluorophenyl group: The fluorine atom improves metabolic stability and modulates lipophilicity, impacting membrane permeability .

Methodological Insight:
Characterize solubility and logP values experimentally via shake-flask or HPLC methods. Compare with structural analogs (e.g., cyclopentyl-substituted oxalamides ) to isolate the azepane’s contribution.

What synthetic strategies are recommended for preparing this compound, given its oxalamide core and heterocyclic substituents?

Answer:
The oxalamide core is typically synthesized via a two-step process:

Coupling of amines with oxalyl chloride: React 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine with oxalyl chloride under anhydrous conditions (e.g., THF, 0°C).

Introduce the 3-fluorophenyl group: Use a nucleophilic acyl substitution reaction with 3-fluoroaniline, optimized via catalytic bases like DMAP .

Methodological Insight:
Monitor reaction progress via TLC or LC-MS. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm regioselectivity of thiophen-3-yl substitution via NOESY NMR .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) for this compound across different assays?

Answer:
Contradictions may arise from:

  • Assay conditions: Differences in pH, solvent (DMSO vs. aqueous buffers), or cell-line variability.
  • Off-target effects: Fluorophenyl and azepane groups may interact with unrelated receptors (e.g., GPCRs) .

Methodological Insight:

  • Conduct dose-response curves across multiple cell lines (e.g., HEK293, HeLa) with standardized DMSO concentrations (<0.1%).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm specificity .

What computational approaches are suitable for predicting the binding mode of this compound to a target protein (e.g., kinase or protease)?

Answer:

  • Molecular docking (AutoDock Vina, Glide): Model interactions between the thiophen-3-yl group and hydrophobic pockets, and the fluorophenyl moiety with aromatic residues (e.g., Phe, Tyr) .
  • MD simulations (GROMACS): Assess stability of the azepane ring’s conformational flexibility in the binding site over 100-ns trajectories .

Methodological Insight:
Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

How can the synthetic route be optimized to improve yield and scalability for in vivo studies?

Answer:

  • Catalyst optimization: Replace DMAP with cheaper, greener alternatives (e.g., biocatalysts) for the oxalamide coupling step .
  • Flow chemistry: Implement continuous-flow reactors to enhance reproducibility of the azepane-ethylamine intermediate synthesis .

Methodological Insight:
Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, solvent ratio) affecting yield. Characterize scalability via PAT (Process Analytical Technology) tools like in-line FTIR .

Data Analysis and Mechanistic Questions

What analytical techniques are most effective for characterizing this compound’s stability under physiological conditions?

Answer:

  • HPLC-MS: Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24 hours.
  • NMR spectroscopy: Track proton shifts in the azepane ring (δ 1.5–2.5 ppm) to detect hydrolysis .

Methodological Insight:
Compare stability with non-fluorinated analogs to isolate the 3-fluorophenyl group’s protective role against oxidative metabolism .

How does the thiophen-3-yl group influence the compound’s electronic properties compared to thiophen-2-yl derivatives?

Answer:
The 3-position of thiophene reduces steric hindrance and alters the electron density distribution, potentially enhancing binding to electron-deficient targets (e.g., metalloenzymes).

Methodological Insight:

  • Calculate electrostatic potential maps using DFT (B3LYP/6-31G*).
  • Validate experimentally via cyclic voltammetry to measure redox potentials .

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